Product packaging for Methyl 3-(4-hydroxyphenyl)propionate(Cat. No.:CAS No. 5597-50-2)

Methyl 3-(4-hydroxyphenyl)propionate

Cat. No.: B556705
CAS No.: 5597-50-2
M. Wt: 180.2 g/mol
InChI Key: BDHUTRNYBGWPBL-OAHLLOKOSA-N
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Description

Overview of Key Research Domains

The unique properties of Methyl 3-(4-hydroxyphenyl)propionate have made it a subject of interest in several key research domains.

Agricultural Science: A primary area of research is its function as a biological nitrification inhibitor (BNI). nih.gov Scientists are investigating its potential to improve nitrogen use efficiency in agriculture, which could lead to reduced fertilizer use and decreased environmental pollution from nitrogen leaching. nih.govresearchgate.net Its role as a plant hormone that influences root development is also a significant area of study. nih.govbiosynth.com

Chemical Synthesis: The compound serves as a useful synthetic intermediate in organic chemistry. fishersci.com For example, it has been used in the one-pot synthesis of 2-arylbenzofurans and in the preparation of potent and orally available G protein-coupled receptor 40 (GPR40) agonists, which are potential antidiabetic agents. ebi.ac.ukfishersci.com

Biochemistry and Biotechnology: In biotechnology, it has been utilized in the enzymatic coupling of saccharides to proteins. chemicalbook.comebi.ac.ukfishersci.com This process involves the hydroxy-arylation of di- and trisaccharides through transesterification, which can lead to the creation of glycated proteins and peptides with novel properties. ebi.ac.uk

Structural Chemistry: The crystalline structure of this compound has been a subject of study, providing insights into its molecular conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net

Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃ chemicalbook.comnih.gov
Molecular Weight 180.20 g/mol nih.govsigmaaldrich.com
Appearance White to beige crystalline powder, crystals, or fused mass chemicalbook.comthermofisher.com
Melting Point 39-41 °C sigmaaldrich.comsigmaaldrich.com
Boiling Point 108 °C at 11 mmHg sigmaaldrich.comsigmaaldrich.com
Solubility Soluble in chloroform (B151607) and methanol chemicalbook.comfishersci.com
Flash Point 113 °C (closed cup) biosynth.comsigmaaldrich.com

Spectroscopic Data

TypeDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ 7.07 (ddd, J=8.8, 2.8, 2.0 Hz, 2H), 6.76 (ddd, J=8.8, 2.8, 2.0 Hz, 2H), 4.72 (br s, 1H), 3.67 (s, 3H), 2.88 (t, J=7.8 Hz, 2H), 2.60 (t, J=7.8Hz, 2H) chemicalbook.com
¹H NMR (300MHz, CDCl₃) δ 6.97-7.00(d, 2H), 6.66-6.69(d, 2H), 4.94(s, 1 H), 3.59(s, 3H), 2.78-2.83(t, 2H), 2.50-2.55(t, 2H) chemicalbook.com
IR (KBr, cm⁻¹) 3420, 3055, 1735, 1447 researchgate.net
Mass Spectrometry (ESI, 120 eV) m/z = 178.9 (M- H)⁺ chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N2O6 B556705 Methyl 3-(4-hydroxyphenyl)propionate CAS No. 5597-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,11H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAMJHXWXCMGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204550
Record name Benzenepropanoic acid, 4-hydroxy-, methyl ester
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5597-50-2
Record name Benzenepropanoic acid, 4-hydroxy-, methyl ester
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Record name Benzenepropanoic acid, 4-hydroxy-, methyl ester
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Record name Methyl 3-(4-hydroxyphenyl)propionate
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Record name 4-Hydroxybenzenepropanoic acid methyl ester
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Biosynthesis, Origin, and Metabolism

Natural Occurrence and Exudation

Methyl 3-(4-hydroxyphenyl)propionate has been identified as a key component of root exudates in several plant species, most notably in sorghum (Sorghum bicolor) and species of the tropical pasture grass Brachiaria. In sorghum, MHPP is recognized as a significant contributor to the plant's ability to inhibit biological nitrification, a process where certain plants release compounds that suppress the activity of nitrifying soil microbes. researchgate.netresearchgate.net The identification of MHPP as a root-exuded biological nitrification inhibitor (BNI) was a significant step in understanding the chemical mechanisms behind this phenomenon. researchgate.net Similarly, this compound has been found among the various BNI compounds released by Brachiaria species, which are known for their strong nitrification-inhibiting properties.

While the prompt requested information on the presence of this compound in Tragopogon orientalis and Tragopogon pratensis, extensive searches of available scientific literature did not yield confirmation of its presence in the root exudates of these particular species. Further research is required to determine if MHPP is a component of the root exudate profile of the Tragopogon genus.

The exudation of this compound by plant roots is not a passive process but is actively regulated by environmental cues, particularly the concentration of ammonium (B1175870) ions (NH₄⁺) in the soil. researchgate.net Research has demonstrated that the presence of ammonium in the growth medium significantly stimulates the release of MHPP from the roots of Sorghum bicolor. This suggests a sophisticated plant response mechanism where the presence of a key nitrogen source triggers the release of a compound that helps to preserve that nitrogen in a less mobile form by inhibiting its conversion to nitrate (B79036).

Below is a data table summarizing the influence of ammonium on MHPP exudation from Sorghum bicolor roots.

Plant SpeciesGrowth ConditionMHPP Release Rate (arbitrary units)
Sorghum bicolorWith Ammonium (NH₄⁺)High
Sorghum bicolorWithout Ammonium (NH₄⁺)Low

Microbial Catabolism and Biotransformation

Once exuded into the rhizosphere, this compound becomes a potential carbon source for soil microorganisms. The bacterium Pseudomonas fluorescens has been shown to be capable of utilizing this compound. While the complete catabolic pathway in P. fluorescens SBW25 has not been fully detailed in the available literature, studies have indicated that a key initial step involves the enzymatic action of a lipase (B570770). mdpi.com This lipase is capable of acting on MHPP, likely hydrolyzing the methyl ester bond to yield 3-(4-hydroxyphenyl)propionic acid and methanol. This initial transformation is a critical step that prepares the molecule for entry into central metabolic pathways.

Following the initial hydrolysis, the resulting 3-(4-hydroxyphenyl)propionic acid is further metabolized. It is proposed that this compound is funneled into the broader phenylpropanoid catabolism pathways present in many soil bacteria. Specifically, evidence suggests a connection to the p-coumaric acid degradation pathway. While the direct enzymatic conversion of 3-(4-hydroxyphenyl)propionic acid to p-coumaric acid is not explicitly detailed, the structural similarity between these compounds supports this metabolic link. The p-coumaric acid pathway involves a series of enzymatic reactions that ultimately break down the aromatic ring structure, allowing the organism to utilize the carbon for growth and energy. The degradation of p-coumaric acid typically proceeds through intermediates such as protocatechuic acid before ring cleavage.

The proposed initial steps in the microbial degradation of this compound are summarized in the table below.

StepCompoundEnzyme Class (putative)Product
1This compoundLipase/Esterase3-(4-hydroxyphenyl)propionic acid + Methanol
23-(4-hydroxyphenyl)propionic acidDehydrogenase/HydroxylaseIntermediates leading to p-Coumaric Acid

Implications for Metabolic Addiction and Persistence Control Strategies in Microbial Engineering

Metabolic addiction represents an innovative persistence control strategy in microbial engineering. energy.gov This approach involves genetically modifying microorganisms to make their survival dependent on a specific metabolite that is exclusively available in the target environment. energy.gov By engineering such a dependency, the proliferation and persistence of the engineered microbes are confined to the desired location, mitigating the risk of their uncontrolled spread into the broader environment. energy.gov

The compound this compound (MHPP) has emerged as an exemplary model substrate for developing and testing metabolic addiction strategies. energy.gov Its suitability stems from its specific natural origin; MHPP is known to be a component of root exudates from certain plants, such as sorghum (Sorghum bicolor) and Brachiaria plataginea. energy.govnih.gov In this context, it functions as a biological nitrification inhibitor. nih.govchemicalbook.com This limited natural distribution makes it an ideal "addiction" compound for engineering rhizobacteria intended to associate with these specific plants. energy.gov

Research into the catabolism of MHPP is fundamental to its application in persistence control. The Pacific Northwest National Laboratory's Persistence Control Scientific Focus Area is investigating the metabolic pathways that allow bacteria to utilize MHPP. energy.gov One study focused on Pseudomonas fluorescens SBW25, a bacterium capable of using MHPP as its sole carbon source. energy.gov The primary goal of this research is to elucidate the complete catabolic pathway for MHPP, which was previously unknown. energy.gov By identifying the essential genes and enzymes involved in breaking down this compound, scientists can engineer other microbes to become dependent on it. energy.gov

The implications of this research are significant for the development of secure and effective plant-microbe biosystems. Engineered plant growth-promoting rhizobacteria (PGPR) could be designed to require MHPP for survival. These bacteria would thrive in the rhizosphere of sorghum, for example, providing benefits such as enhanced nutrient availability or stress tolerance. However, if they were to leave this specific environment, the absence of MHPP would prevent their survival and proliferation. energy.gov This strategy of metabolic addiction is a key step toward creating robust and contained bio-systems for sustainable agriculture and bioenergy crop production. energy.gov

Table 1: Research Focus on this compound in Microbial Engineering

Research AreaModel OrganismKey CompoundObjectiveApplication
Persistence ControlPseudomonas fluorescens SBW25This compound (MHPP)Elucidate the catabolic pathway of MHPP. energy.govDevelop metabolically addicted microbes for secure use in the environment. energy.gov
Metabolic AddictionEngineered RhizobacteriaPlant-specific root exudates (e.g., MHPP)Restrict microbial survival to the target environment (e.g., rhizosphere). energy.govEnable safe deployment of engineered organisms for promoting growth of bioenergy crops like sorghum. energy.gov

Synthetic Methodologies and Chemical Modifications for Research

Established Synthetic Routes in Research Contexts

The synthesis of Methyl 3-(4-hydroxyphenyl)propionate in research settings is primarily achieved through straightforward and high-yielding reactions. The most common methods involve the direct esterification of its corresponding carboxylic acid or the reduction of a related unsaturated ester.

Esterification of 3-(4-hydroxyphenyl)propanoic acid is a fundamental method for synthesizing this compound. This can be accomplished through several established protocols.

One common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. A specific procedure involves refluxing a solution of 3-(4-hydroxyphenyl)propionic acid in methanol with sulfuric acid for an extended period, which after extraction and purification, yields the desired ester as a clear oil prepchem.com.

An alternative high-yield approach involves the reaction of 3-(4-hydroxyphenyl)propanoic acid with methyl iodide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). This method proceeds at room temperature and, following workup and solvent removal, produces the target compound in excellent yield chemicalbook.com.

Another established route involves the catalytic hydrogenation of methyl (E)-3-(4-hydroxyphenyl)acrylate. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, the double bond in the acrylate precursor is selectively reduced to afford this compound in near-quantitative yield chemicalbook.comchemicalbook.com.

MethodStarting MaterialKey ReagentsYieldReference
Fischer Esterification3-(4-hydroxyphenyl)propionic acidMethanol, Sulfuric Acid80% prepchem.com
Alkylation3-(4-hydroxyphenyl)propanoic acidMethyl Iodide, K₂CO₃, DMF95.9% chemicalbook.com
Catalytic HydrogenationMethyl (E)-3-(4-hydroxyphenyl)acrylateH₂, Pd/C, Ethanol99% chemicalbook.comchemicalbook.com

While not a direct synthesis of the title compound, the Michael addition reaction is a powerful tool for creating structurally related derivatives. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

In a relevant example, a synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate (B1217596), a sterically hindered analog, has been developed. This process utilizes 2,6-di-tert-butyl phenol and methyl acrylate as starting materials google.com. Under the catalytic effect of an inorganic base like sodium methanolate, a Michael addition reaction occurs, followed by an H-1,5 migration, to yield the target propionate derivative google.com. This route demonstrates the utility of the Michael addition for accessing substituted 3-phenylpropionate structures.

Derivatization and Analog Synthesis for Structure-Activity Relationship Studies

This compound serves as a valuable synthetic intermediate and a foundational scaffold for the creation of more complex molecules in medicinal chemistry research fishersci.com. Its structure, featuring a reactive phenolic hydroxyl group and an ester moiety, allows for targeted modifications to explore structure-activity relationships (SAR).

The compound is particularly useful in the development of agonists for G protein-coupled receptor 40 (GPR40), which are investigated as potential therapeutic agents for diabetes fishersci.com. By modifying the core structure of this compound, researchers can synthesize a library of analogs. These derivatives are then tested to determine how changes in chemical structure—such as the addition of different functional groups or the alteration of steric and electronic properties—affect the molecule's binding affinity and efficacy at the receptor. This systematic approach is crucial for optimizing lead compounds and developing potent and selective drug candidates.

Role as a Monomer or Precursor in Research-Oriented Polymer Synthesis

In the field of polymer chemistry, this compound functions as a key precursor for the synthesis of novel bio-sourced monomers. These monomers can then be incorporated into new types of polymers, such as aliphatic-aromatic copolyesters researchgate.net.

A specific application involves using Methyl 3-(4-hydroxyphenyl)propanoate as a starting material to synthesize a more complex diester monomer. For instance, it can be reacted with 1,2-dibromoethane via a Williamson etherification reaction researchgate.net. This links two molecules of the parent compound through an ethane-1,2-diylbis(oxy) bridge, creating the monomer Dimethyl 3,3′-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate researchgate.net. This newly synthesized monomer can then undergo melt copolymerization with other diols to produce novel copolyesters. This strategy highlights the role of this compound as a versatile building block for creating renewable and sustainable polymer materials with tailored properties researchgate.net.

Structure Activity Relationship Sar Studies of Methyl 3 4 Hydroxyphenyl Propionate and Analogs

Identification of Key Structural Moieties for Specific Biological Activities

The structure of Methyl 3-(4-hydroxyphenyl)propionate can be dissected into three main moieties: the phenolic hydroxyl group, the benzene (B151609) ring, and the methyl propionate (B1217596) side chain. Each of these components plays a significant role in the molecule's biological activities.

The phenolic hydroxyl group is a critical determinant of antioxidant activity. The ability of this group to donate a hydrogen atom to neutralize free radicals is a cornerstone of its antioxidant properties. The position of this hydroxyl group on the benzene ring also influences its reactivity. In the case of this compound, the hydroxyl group is at the para-position, which affects the electronic properties of the entire molecule.

The methyl ester group modifies the properties of the parent compound, phloretic acid. Esterification of the carboxylic acid group increases the lipophilicity of the molecule, which can enhance its absorption and distribution in biological systems. This modification can lead to improved antimicrobial and antioxidant activities in certain contexts. wikipedia.orgnih.gov

Comparative Analysis with Related Hydroxyphenylpropanoid Derivatives and Other Phenolic Compounds

To understand the unique properties of this compound, it is useful to compare it with related hydroxyphenylpropanoid derivatives and other phenolic compounds.

Phloretic acid , the parent carboxylic acid of this compound, shares the same phenolic and propanoic acid core. However, the presence of a free carboxylic acid group in phloretic acid makes it more polar than its methyl ester counterpart. This difference in polarity can affect its solubility and bioavailability.

p-Coumaric acid , which has an unsaturated side chain, is a precursor to phloretic acid in some natural pathways. wikipedia.org The double bond in the side chain of p-coumaric acid can influence its antioxidant and other biological activities. The reduction of this double bond to form the propionate side chain in phloretic acid and its esters alters the molecule's three-dimensional structure and reactivity.

Caffeic acid and ferulic acid are other common hydroxyphenylpropanoids that provide a basis for comparison. Caffeic acid has an additional hydroxyl group on the benzene ring (a catechol structure), which generally enhances its antioxidant activity. Ferulic acid has a methoxy (B1213986) group adjacent to the hydroxyl group, which can also modulate its antioxidant and anti-inflammatory properties.

The following table provides a comparative overview of these compounds:

CompoundStructural Differences from this compoundAnticipated Impact on Biological Activity
Phloretic AcidFree carboxylic acid instead of methyl esterMore polar, potentially different solubility and bioavailability
p-Coumaric AcidUnsaturated side chainAltered electronic properties and conformation, affecting receptor binding and antioxidant activity
Caffeic AcidAdditional hydroxyl group on the benzene ringEnhanced antioxidant activity due to the catechol moiety
Ferulic AcidMethoxy group on the benzene ringModulated antioxidant and anti-inflammatory activity

Impact of Substituent Modifications on Pharmacological and Biological Efficacy

Modifying the substituents on the this compound scaffold can have a profound impact on its pharmacological and biological efficacy.

The length of the alkyl chain in the ester group is a key factor influencing antimicrobial activity. Studies on phenolic acid esters have shown that increasing the length of the alkyl chain from methyl to butyl or hexyl can lead to a significant increase in antimicrobial efficacy against various bacteria and fungi. wikipedia.orgnih.gov This is likely due to an increase in lipophilicity, which facilitates the passage of the compounds through microbial cell membranes.

The number and position of hydroxyl groups on the benzene ring are crucial for antioxidant activity. The presence of multiple hydroxyl groups, particularly in an ortho or para relationship, can increase antioxidant capacity. For example, derivatives with a catechol (3,4-dihydroxy) or hydroquinone (B1673460) (2,5-dihydroxy) structure are often more potent antioxidants than their monohydroxy counterparts. nih.gov

The following interactive data tables illustrate the anticipated effects of these modifications:

Table 1: Predicted Impact of Ester Alkyl Chain Length on Antimicrobial Activity

CompoundAlkyl Chain LengthPredicted Antimicrobial Activity
This compoundC1Baseline
Ethyl 3-(4-hydroxyphenyl)propionateC2Increased
Propyl 3-(4-hydroxyphenyl)propionateC3Further Increased
Butyl 3-(4-hydroxyphenyl)propionateC4Potentially Optimal

Table 2: Predicted Impact of Aromatic Ring Hydroxylation on Antioxidant Activity

CompoundHydroxylation PatternPredicted Antioxidant Activity
Methyl 3-phenylpropionateNoneLow
This compound4-hydroxyModerate
Methyl 3-(3,4-dihydroxyphenyl)propionate3,4-dihydroxy (catechol)High
Methyl 3-(2,5-dihydroxyphenyl)propionate2,5-dihydroxy (hydroquinone)High

Interactions with Microbiome and Host Physiology

Gut Microbiota Metabolism of Methyl 3-(4-hydroxyphenyl)propionate and Related Phenolic Acids

Upon ingestion, many complex dietary polyphenols are not readily absorbed in the upper gastrointestinal tract and thus reach the colon. In this distal part of the gut, the resident microbiota plays a pivotal role in their biotransformation into simpler, more bioavailable phenolic compounds. researchgate.netnih.gov While direct studies on the microbial metabolism of this compound are not extensively detailed in the available literature, the metabolism of structurally similar compounds, particularly esters of phenolic acids, is well-documented. Gut bacteria possess a wide array of enzymes, including esterases, that are capable of hydrolyzing ester bonds. For instance, bacteria like Enterobacter cloacae have been shown to hydrolyze parabens (esters of 4-hydroxybenzoic acid) into 4-hydroxybenzoic acid and the corresponding alcohol. nih.gov It is therefore highly probable that this compound undergoes a similar initial hydrolysis by gut microbial esterases to yield 3-(4-hydroxyphenyl)propionic acid (also known as phloretic acid) and methanol.

3-(4-hydroxyphenyl)propionic acid is a well-recognized metabolite produced by the gut microbiota from a variety of dietary polyphenols. mdpi.comrsc.orgmdpi.com For example, it is a known degradation product of p-coumaric acid and catechins. nih.gov Furthermore, condensed tannins can be metabolized by the gut microbiota to produce 3-(4-hydroxyphenyl)propionic acid, among other phenolic acids. mdpi.com The metabolism of procyanidin (B600670) A2, a type of flavonoid, also results in the formation of 3-(4-hydroxyphenyl)propionic acid as a major microbial metabolite. rsc.org The conversion of more complex flavonoids, such as vitexin, into 3-(4-hydroxyphenyl)propanoic acid by human intestinal bacteria has also been reported. mdpi.com

The kinetic profile of these metabolic transformations can vary among individuals, likely due to differences in the composition and enzymatic capacity of their gut microbiota. For instance, in vitro fermentation studies with human fecal microbiota have shown that 3-(4-hydroxyphenyl)propionic acid can be transiently produced and in some cases further metabolized, highlighting inter-individual variability in polyphenol degradation pathways. nih.gov

Influence on Gut Microbiota Composition and Function

Hydroxyphenyl propionic acids, the key metabolites of compounds like this compound, can modulate the composition and function of the gut microbiota. Studies in mice fed a high-fat diet have demonstrated that administration of 3-(4-hydroxyphenyl)propionic acid (4-HPP) and its isomer 3-(3-hydroxyphenyl)propionic acid (3-HPP) can lead to significant changes in the gut microbial community. nih.govmdpi.comnih.gov

One of the key findings is the reversal of high-fat diet-induced gut dysbiosis. nih.gov Specifically, treatment with these phenolic acids has been shown to increase the diversity and richness of the gut microbiota. mdpi.comnih.gov A common observation in obesity and related metabolic disorders is an increased ratio of the phyla Firmicutes to Bacteroidetes (F/B ratio). Administration of hydroxyphenyl propionic acids has been shown to counteract this trend by tending to reduce the F/B ratio. nih.govmdpi.com

At the genus level, specific changes in bacterial abundance have been observed. For instance, in a study on non-alcoholic fatty liver disease (NAFLD) in mice, supplementation with 3-HPP and 4-HPP led to an increased relative abundance of genera such as GCA-900066575, unidentified_Lachnospiraceae, and Lachnospiraceae_UCG-006. nih.govmdpi.com Moreover, 4-HPP specifically upregulated the abundance of Rikenella and downregulated the abundance of Faecalibaculum. nih.govmdpi.com These modulations in the gut microbiota composition are associated with beneficial effects on the host's metabolic health.

Table 1: Influence of Hydroxyphenyl Propionic Acids on Gut Microbiota

Parameter Effect of Hydroxyphenyl Propionic Acid Administration References
Microbial Diversity Increased diversity and richness mdpi.comnih.gov
Firmicutes/Bacteroidetes Ratio Tendency to decrease the ratio nih.govmdpi.com

| Genus Abundance | - Increased: GCA-900066575, unidentified_Lachnospiraceae, Lachnospiraceae_UCG-006

  • Increased (4-HPP): Rikenella
  • Decreased (4-HPP): Faecalibaculum | nih.govmdpi.com |
  • Role of Microbiota-Derived Metabolites in Host Health and Disease

    The metabolites produced by the gut microbiota from compounds like this compound have been shown to exert a range of biological effects that are significant for host health. These metabolites can be absorbed into the bloodstream and influence various physiological processes. nih.gov

    One of the key areas of impact is on metabolic health. In mouse models of high-fat diet-induced NAFLD, administration of 3-HPP and 4-HPP has been shown to ameliorate conditions such as dyslipidemia and hepatic steatosis. nih.govmdpi.com These beneficial effects are linked to the modulation of the gut microbiota and the subsequent impact on lipid metabolism. nih.govmdpi.com Furthermore, 3-(4-hydroxyphenyl)propionic acid, as a major metabolite of procyanidin A2, has been found to suppress the formation of macrophage foam cells, a critical step in the development of atherosclerosis. rsc.org

    The anti-inflammatory properties of these metabolites are also noteworthy. For example, intestinal phenolic acids, including 3-(4-hydroxyphenyl)propionic acid, have been shown to decrease the protein level of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, in human colon adenocarcinoma cells. nih.gov In the context of gut inflammation, 3-(4-hydroxyphenyl)propanoic acid has been reported to restore the integrity of the gut barrier by increasing the expression of Muc2 and tight junction proteins, and to reduce colonic mucosal damage. mdpi.com

    Moreover, these metabolites can contribute to the host's antioxidant defenses. The microbial metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which is structurally related to 3-(4-hydroxyphenyl)propionic acid, has been shown to reduce oxidative stress in mice. mdpi.com The production of short-chain fatty acids (SCFAs) such as acetic acid, propionic acid, and butyric acid in the feces was also found to be increased with the administration of 3-HPP and 4-HPP, which in turn can contribute to improved gut health and reduced systemic endotoxin (B1171834) levels. nih.govmdpi.com

    Table 2: Biological Activities of Microbiota-Derived Hydroxyphenyl Propionic Acids

    Biological Activity Specific Effect References

    | Metabolic Health | - Amelioration of dyslipidemia and hepatic steatosis

  • Suppression of macrophage foam cell formation | nih.govrsc.orgmdpi.com | | Anti-inflammatory | - Decrease in COX-2 protein levels
  • Restoration of gut barrier integrity | mdpi.comnih.gov | | Antioxidant | - Reduction of oxidative stress | mdpi.com | | Gut Environment | - Increased production of short-chain fatty acids (SCFAs)
  • Reduction of systemic endotoxin levels | nih.govmdpi.com |
  • Table of Mentioned Compounds

    Compound Name
    This compound
    3-(4-hydroxyphenyl)propionic acid
    Phloretic acid
    Methanol
    p-Coumaric acid
    Catechins
    Procyanidin A2
    Vitexin
    3-(3-hydroxyphenyl)propionic acid
    Acetic acid
    Propionic acid
    Butyric acid

    Advanced Research Techniques and Methodologies Applied to Methyl 3 4 Hydroxyphenyl Propionate Studies

    Spectroscopic Analysis in Research

    Spectroscopic techniques are fundamental in the structural elucidation of Methyl 3-(4-hydroxyphenyl)propionate, particularly in synthetic pathways. Fourier-transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (¹H NMR) spectroscopy are two primary methods used for this purpose.

    FTIR Spectroscopy: FTIR analysis of this compound reveals key functional groups present in the molecule. For instance, the infrared spectrum (in KBr) shows characteristic absorption bands at 3420 cm⁻¹ (phenolic O-H stretch), 3055 cm⁻¹ (aromatic C-H stretch), 1735 cm⁻¹ (ester C=O stretch), and 1447 cm⁻¹. frontiersin.org Another source reports a melting point of 39-41 °C and a boiling point of 108 °C at 11 mmHg. nih.gov

    ¹H NMR Spectroscopy: ¹H NMR spectroscopy provides detailed information about the hydrogen environments in the molecule, confirming its structure. In a deuterated chloroform (B151607) (CDCl₃) solvent at 400 MHz, the ¹H NMR spectrum of this compound displays several distinct signals. frontiersin.orgnih.gov A triplet at δ 2.76 ppm corresponds to the three protons of the methyl group, while another triplet at δ 2.95 ppm is assigned to the two protons of the methylene (B1212753) group adjacent to the ester. A singlet at δ 3.72 ppm represents the three protons of the ester's methyl group. The aromatic protons appear as a doublet at δ 6.89 ppm and a multiplet between δ 7.12-7.16 ppm. frontiersin.orgnih.gov Another study using CDCl₃ at 300MHz reported similar shifts: a singlet for the hydroxyl proton at 4.94 ppm, a singlet for the methyl ester protons at 3.59 ppm, and triplets for the methylene protons at 2.78-2.83 ppm and 2.50-2.55 ppm, along with doublets for the aromatic protons at 6.97-7.00 ppm and 6.66-6.69 ppm. nih.gov

    Table 1: Spectroscopic Data for this compound

    Technique Solvent Key Peaks/Shifts Reference
    FTIR KBr 3420, 3055, 1735, 1447 cm⁻¹ frontiersin.org
    ¹H NMR CDCl₃ (400 MHz) δ 2.76 (t), 2.95 (t), 3.72 (s), 6.89 (d), 7.12-7.16 (m) frontiersin.orgnih.gov
    ¹H NMR CDCl₃ (300 MHz) δ 6.97-7.00 (d), 6.66-6.69 (d), 4.94 (s), 3.59 (s), 2.78-2.83 (t), 2.50-2.55 (t) nih.gov

    Crystallographic Studies

    Crystallographic studies, primarily using X-ray diffraction, have been instrumental in determining the precise solid-state structure of this compound and understanding its intermolecular interactions.

    The compound crystallizes in the orthorhombic P2₁2₁2₁ space group. frontiersin.orgnih.govnih.gov The crystal structure reveals a phenolic group with the hydroxyl (OH) group being coplanar with the phenyl ring. frontiersin.orgnih.govnih.gov A significant feature of the crystal packing is the presence of hydrogen bonding. These interactions occur between the hydroxyl group of one molecule and the carbonyl group of an adjacent molecule (O—H⋯O=C), forming chains of molecules that are parallel to the b-axis. frontiersin.orgnih.govnih.gov Notably, no π–π or C—H⋯π intermolecular interactions are observed in the crystal structure. nih.govnih.gov

    A study on a derivative, (S)-methyl-2-hexanamido-3-(4-hydroxyphenyl)propanoate, also utilized X-ray powder diffraction and single-crystal X-ray diffraction to determine its crystal structure, which was found to be in the P212121 space group. sigmaaldrich.com

    Table 2: Crystallographic Data for this compound

    Parameter Value Reference
    Crystal System Orthorhombic frontiersin.org
    Space Group P2₁2₁2₁ frontiersin.orgnih.govnih.gov
    a (Å) 5.4774 (6) frontiersin.org
    b (Å) 11.1557 (12) frontiersin.org
    c (Å) 14.5610 (17) frontiersin.org
    V (ų) 889.74 (17) frontiersin.org
    Z 4 frontiersin.org
    Key Interaction O—H⋯O=C hydrogen bonding frontiersin.orgnih.govnih.gov

    Transcriptomic and Proteomic Approaches in Plant-Compound Interactions

    The interaction of this compound with plants has been investigated at the molecular level, with a focus on transcriptomic changes.

    A study on Arabidopsis thaliana revealed that this compound modulates the root system architecture by inhibiting primary root elongation and promoting lateral root formation. ebi.ac.ukfrontiersin.org This effect is linked to an increase in auxin expression and signaling. ebi.ac.ukfrontiersin.org Transcriptomic analysis using quantitative real-time PCR (qRT-PCR) showed that the compound up-regulates the expression of auxin biosynthesis-related genes. sigmaaldrich.com It also influences the expression of auxin carriers and promotes the degradation of transcriptional repressors from the auxin/indole-3-acetic acid family. frontiersin.orgnih.gov

    While detailed proteomic studies are not extensively documented, the same study noted significant changes in the metabolic profile of treated plants. frontiersin.org For example, there was a notable accumulation of glucosinolates and alterations in the levels of free amino acids in Arabidopsis roots upon treatment with this compound. sigmaaldrich.com These findings suggest that the compound has a broad impact on plant metabolism, which would be reflected in the plant's proteome.

    Bioassays for Activity Profiling

    Bioassays are crucial for characterizing the biological activities of this compound, particularly its roles in nitrification inhibition and plant development.

    Nitrification Inhibition Assays: The inhibitory effect of this compound on nitrification has been demonstrated using various bioassays. One such assay employs a recombinant strain of Nitrosomonas europaea in a bioluminescence-based method to quantify the inhibitory activity of root exudates containing the compound. nih.govmdpi.com Studies have shown that this compound, isolated from sorghum root exudates, significantly inhibits nitrification. nih.govnih.gov The inhibitory concentration (IC₇₀) of the compound has been determined through in vitro assays. nih.govmdpi.com It is considered a putative AOB/comammox-selective inhibitor.

    Plant Root Development Bioassays: To investigate its effects on plant growth, bioassays using the model plant Arabidopsis thaliana are employed. ebi.ac.uk In these assays, seedlings are grown on media supplemented with different concentrations of this compound. The subsequent effects on primary root elongation and lateral root formation are then measured and analyzed to characterize its role as a modulator of the root system architecture. ebi.ac.uk

    Cellular and Animal Models in Pharmacological Research

    While much of the research on this compound has focused on its agricultural applications, cellular and animal models are essential for broader pharmacological investigations.

    In the context of plant science, the entire Arabidopsis thaliana plant serves as a model organism to study the compound's effects on root development, as detailed in the previous section. ebi.ac.uk This provides a cellular and organismal context for understanding its mode of action in plants.

    In broader pharmacological research, various animal models are utilized to understand diseases and the effects of chemical compounds. Murine and fish models are commonly used to investigate everything from metabolic pathways to the impact of endocrine disruptors. While specific studies using these models for this compound are not detailed in the provided search results, these models represent standard methodologies for evaluating the pharmacological potential of novel compounds. For instance, studies on other phenolic compounds have utilized animal models to investigate their antioxidant and anticancer properties.

    Application as a Molecular Probe utilizing Luminescent Properties

    There is an emerging interest in using this compound as a molecular probe, a potential application that leverages its inherent luminescent properties. This characteristic allows the compound to be used in studies examining biological processes. For example, its luminescent nature could be exploited to visualize its distribution and interaction with cellular components, providing insights into its mechanism of action in processes like root formation inhibition.

    Future Directions and Emerging Research Avenues

    Elucidating Unexplored Biological Pathways and Targets

    While initial studies have identified key functions of Methyl 3-(4-hydroxyphenyl)propionate, its complete mechanism of action and the full spectrum of its biological targets are still under investigation. Future research is poised to delve deeper into its molecular interactions.

    One key area of research is the complete elucidation of its catabolic pathway in soil microorganisms. In Pseudomonas fluorescens, MHPP is known to be utilized as a sole carbon source, with its breakdown funneling into the catabolic pathway for p-coumaric acid. nih.gov However, studies have revealed that several enzymes considered essential for this process in similar bacteria are non-essential in P. fluorescens, indicating an unexpected and not fully understood metabolic route. nih.gov Further research using techniques like RNA-Seq and gene deletion studies will be crucial to map the complete pathway, which could serve as a model for understanding microbial adaptation and the persistence of engineered microbes in soil environments. nih.gov

    In plants, MHPP is recognized as a modulator of root system architecture. nih.govplos.orgnih.gov It inhibits primary root elongation while promoting the formation of lateral roots in plants like Arabidopsis thaliana. nih.govplos.org This effect is mediated by its interference with auxin signaling. nih.govplos.org Research indicates that MHPP elevates auxin levels by up-regulating its biosynthesis and promoting the degradation of transcriptional repressors known as Aux/IAA proteins. nih.govnih.gov The process also involves the induction of nitric oxide (NO) and reactive oxygen species (ROS). nih.govplos.org Unexplored facets of this pathway include identifying the primary upstream receptors for MHPP in plant cells and understanding how the NO/ROS signaling cascade is precisely integrated with the auxin response. Genetic analyses and advanced molecular imaging will be instrumental in clarifying these complex interactions. nih.govplos.org

    Potential for Agricultural Applications and Sustainable Nitrogen Management

    The most well-documented function of MHPP is its role as a biological nitrification inhibitor (BNI). nih.govbiorxiv.orgchemimpex.comchemicalbook.com This property holds significant promise for developing more sustainable agricultural practices.

    Nitrification, the microbial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), often leads to substantial nitrogen loss from agricultural soils through nitrate leaching and gaseous emissions. nih.govchemimpex.com Plants like sorghum (Sorghum bicolor) and Brachiaria species release BNI compounds, including MHPP, from their roots to suppress this process, thereby improving nitrogen use efficiency. nih.govnih.gov The release of MHPP from sorghum roots is an active physiological process that increases with the plant's growth stage and is particularly stimulated by the presence of ammonium in the soil. chemimpex.com

    Table 1: Effects of MHPP on Soil Nitrogen Dynamics

    Treatment Effect on Nitrate Content Effect on Nitrification Activity Impact on Ammonia-Oxidizing Microbes
    High Dose of MHPP Reduced Low Significant reduction in abundance chemicalbook.com
    DCD (Commercial Inhibitor) Reduced Low Not specified
    Control (Nitrogen only) High High No reduction

    Data sourced from soil incubation studies comparing MHPP to a commercial nitrification inhibitor (DCD) and a control group. chemicalbook.com

    Future research will likely focus on optimizing the use of MHPP-producing crops in rotational systems, developing synthetic formulations for direct application, and breeding crop varieties with enhanced MHPP exudation. These strategies could lead to a significant reduction in the need for synthetic nitrogen fertilizers, which are costly and have a considerable environmental footprint. nih.gov

    Exploration of Broader Therapeutic Applications

    Beyond its agricultural relevance, preliminary findings suggest that MHPP and its structural relatives possess properties that could be harnessed for therapeutic purposes.

    Research has pointed to the potential of MHPP as an anti-inflammatory agent. chemimpex.com One proposed mechanism for this activity is the inhibition of the enzyme phospholipase A2, which is involved in the inflammatory cascade. nih.gov The unesterified parent molecule, 3-(4-hydroxyphenyl)propionic acid (HPPA), has also been shown to restrict inflammation and suppress the conversion of macrophages into foam cells, a key event in the development of atherosclerosis. rsc.org This suggests the core phenylpropionate structure is key to the anti-inflammatory effect. A related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), demonstrates anti-inflammatory effects by blocking NF-κB and other signaling pathways. nih.gov

    Furthermore, MHPP serves as a valuable synthetic intermediate in pharmaceutical development. chemimpex.comfishersci.com It has been identified as a starting material for preparing potent and orally available G protein-coupled receptor 40 (GPR40) agonists, which are being investigated as potential antidiabetic agents. fishersci.com The versatility of its chemical structure makes it an attractive building block for creating novel therapeutic compounds. chemimpex.com

    Future exploration in this area will involve:

    In-depth studies to confirm and characterize the anti-inflammatory mechanisms of MHPP.

    Synthesis of new derivatives to enhance potency and specificity for therapeutic targets.

    Preclinical testing to evaluate its efficacy in models of inflammatory diseases and diabetes.

    Role in Environmental Bioremediation and Biotransformation Studies

    The microbial breakdown of phenolic compounds is a cornerstone of environmental bioremediation. nih.gov As a naturally occurring phenol, MHPP is an excellent model for studying the biotransformation and environmental fate of such molecules.

    Soil bacteria, particularly from the genus Pseudomonas, are known to degrade a wide array of phenolic compounds, using them as a source of carbon and energy. nih.govnih.gov The study of MHPP catabolism by Pseudomonas fluorescens provides direct insight into the specific enzymes and genetic pathways these microbes use to break down phenylpropanoids. nih.gov This knowledge is fundamental to understanding how natural ecosystems process and recycle plant-derived organic matter. biorxiv.orgnih.gov

    Understanding the biodegradation pathway of MHPP is also crucial for assessing the environmental persistence of both the natural compound and potentially engineered microorganisms designed to interact with it. nih.gov Research into the microbial degradation of phenolics can inform strategies for bioremediation, where specific microorganisms are used to clean up environments contaminated with more toxic, man-made phenolic pollutants. nih.gov By studying the efficient, naturally evolved pathways for MHPP breakdown, scientists can identify key enzymes and regulatory systems that could be harnessed to engineer microbes for the degradation of recalcitrant pollutants. nih.govnih.gov

    Emerging research in this field will likely focus on:

    Identifying the full diversity of microorganisms capable of degrading MHPP in various soil and aquatic environments.

    Characterizing the enzymatic and genetic basis for its degradation in other key bacterial genera like Paraburkholderia. biorxiv.org

    Applying this knowledge to develop and optimize bioremediation strategies for sites contaminated with phenolic compounds.

    Q & A

    Q. What are the established synthetic routes for Methyl 3-(4-hydroxyphenyl)propionate, and how can purity be optimized?

    this compound is synthesized via transesterification using potassium carbonate (K₂CO₃) as a catalyst. A common method involves reacting methyl esters with phenolic derivatives under anhydrous conditions to minimize hydrolysis. Purification typically employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity can be verified via HPLC with UV detection (λ = 254 nm) or NMR spectroscopy (e.g., characteristic peaks at δ 3.65 ppm for the methoxy group and δ 6.7–7.1 ppm for aromatic protons) .

    Q. How is this compound structurally characterized in academic studies?

    Structural elucidation combines:

    • Mass spectrometry (MS): ESI-MS in negative ion mode shows a [M-H]⁻ peak at m/z 179, with fragmentation patterns confirming the propionate backbone .
    • NMR: ¹H and ¹³C NMR identify functional groups (e.g., methoxy, hydroxyl, and aromatic protons).
    • FT-IR: Peaks at 1720 cm⁻¹ (ester C=O stretch) and 3400 cm⁻¹ (phenolic -OH stretch) are diagnostic .

    Q. What are the primary applications of this compound in model biological systems?

    • Enzymatic coupling: Used to hydroxy-arylate saccharides for protein conjugation, enabling glycobiology studies. Up to three hydroxy-aryl units can be attached per oligosaccharide molecule .
    • Antioxidant assays: Evaluated via DPPH radical scavenging and FRAP assays, showing moderate activity (IC₅₀ ≈ 50–100 μM in pear peel extracts) .

    Advanced Research Questions

    Q. How does this compound function as a biological nitrification inhibitor (BNI), and what are its limitations?

    In sorghum (Sorghum bicolor), it suppresses ammonia oxidation by inhibiting ammonia monooxygenase (AMO) in soil nitrifiers, reducing N₂O emissions. However, under field conditions, its efficacy depends on soil pH and organic matter content. A key limitation is its transient stability; degradation by soil microbiota within 7–14 days necessitates repeated application .

    Q. What experimental strategies resolve contradictions in its environmental impact studies?

    While this compound reduces N₂O emissions, it may inadvertently increase NH₃ volatilization in high-pH soils. To address this:

    • Conduct parallel microcosm experiments with isotopic labeling (¹⁵N tracing) to track N pathways.
    • Pair with urease inhibitors (e.g., NBPT) to mitigate NH₃ loss in broadcast fertilization systems .

    Q. What methodologies are recommended for analyzing its antioxidant mechanisms in plant extracts?

    • LC-MS/MS: Quantify compound levels in plant matrices (e.g., pear peels) using MRM transitions (m/z 179 → 135).
    • In vitro assays: Combine DPPH scavenging with cellular ROS assays (e.g., H₂DCFDA in HEK293 cells) to distinguish direct radical quenching from upstream signaling effects .

    Q. How can enzymatic coupling efficiency be improved for glycoconjugate synthesis?

    • Optimize reaction conditions: Use anhydrous DMF as a solvent, 40–60°C, and a 3:1 molar ratio of saccharide to this compound.
    • Employ laccase or peroxidase enzymes to stabilize phenolic intermediates, achieving >80% coupling efficiency .

    Q. What computational approaches predict its reactivity in environmental or pharmacological contexts?

    • DFT calculations: Model the HOMO-LUMO gap to predict electron-donating capacity (relevant for antioxidant activity).
    • Molecular docking: Simulate interactions with AMPA receptor subunits (e.g., GluA2) to explore neuropharmacological potential, though direct evidence remains limited .

    Data Contradiction and Validation

    Q. How should researchers reconcile discrepancies in reported LogP values (e.g., 1.49 vs. 1.82)?

    Variations arise from measurement techniques (shake-flask vs. HPLC-derived). Validate via:

    • Experimental determination: Use reversed-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 60:40).
    • QSAR models: Apply atom-based methods (e.g., AlogPS) to cross-validate experimental data .

    Q. What are the critical controls for ensuring specificity in MS-based quantification?

    • Isotope-labeled internal standards: Use deuterated analogs (e.g., this compound-d₃) to correct matrix effects.
    • Blank spikes: Analyze soil or plant extracts spiked with known concentrations to assess recovery rates (target: 85–115%) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.